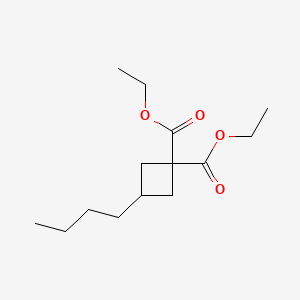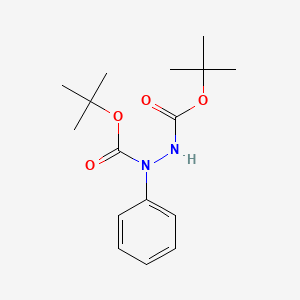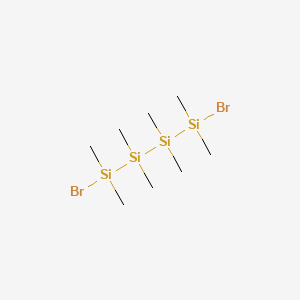
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane is a silicon-based compound with the molecular formula C8H24Br2Si4. This compound is characterized by the presence of bromine atoms attached to a tetrasilane backbone, which is fully substituted with methyl groups. It is of interest in various fields of chemistry due to its unique structural and reactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane can be synthesized through the bromination of 1,1,2,2,3,3,4,4-octamethyltetrasilane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the addition of bromine atoms to the silicon backbone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the bromination process is carefully controlled to ensure high yield and purity. The use of advanced purification techniques such as distillation or recrystallization is essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form 1,1,2,2,3,3,4,4-octamethyltetrasilane by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include Grignard reagents (RMgX) or organolithium compounds (RLi).
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted tetrasilanes depending on the nucleophile used.
Reduction Reactions: The major product is 1,1,2,2,3,3,4,4-octamethyltetrasilane.
Aplicaciones Científicas De Investigación
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomolecular labeling and imaging due to its unique structural properties.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane involves its ability to undergo substitution and reduction reactions. The bromine atoms act as leaving groups, allowing for the introduction of various functional groups onto the silicon backbone. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the silicon centers more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dibromo-2,3-butanedione
- 1,4-Dibromobutane
- 1,4-Dibromotetrafluorobenzene
Uniqueness
1,4-Dibromo-1,1,2,2,3,3,4,4-octamethyltetrasilane is unique due to its fully substituted tetrasilane backbone, which imparts distinct chemical and physical properties. Unlike other similar compounds, it offers a combination of high reactivity and stability, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
65160-57-8 |
|---|---|
Fórmula molecular |
C8H24Br2Si4 |
Peso molecular |
392.42 g/mol |
Nombre IUPAC |
bromo-[[[bromo(dimethyl)silyl]-dimethylsilyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C8H24Br2Si4/c1-11(2,9)13(5,6)14(7,8)12(3,4)10/h1-8H3 |
Clave InChI |
QMXGUOWFHZNVMA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)([Si](C)(C)[Si](C)(C)Br)[Si](C)(C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


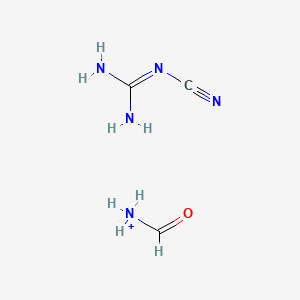
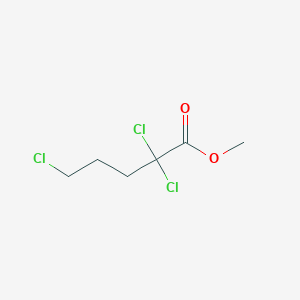
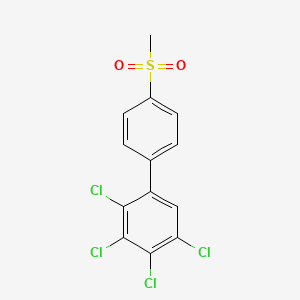
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)



![Phosphonic acid, [1-[(trimethylsilyl)oxy]-2-propenyl]-, dimethyl ester](/img/structure/B14469761.png)
methanone](/img/structure/B14469765.png)
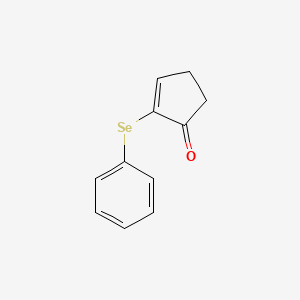
![2-({1-Bromo-2-[(propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14469791.png)
